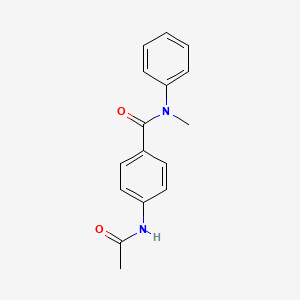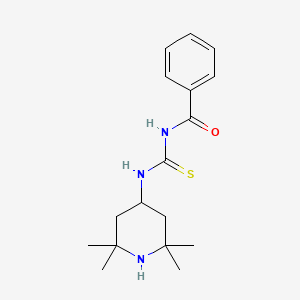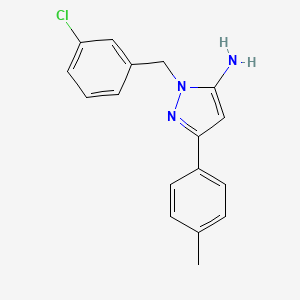![molecular formula C18H18FN3O3 B5557413 1-(3-FLUOROBENZOYL)-4-[(4-NITROPHENYL)METHYL]PIPERAZINE CAS No. 5824-43-1](/img/structure/B5557413.png)
1-(3-FLUOROBENZOYL)-4-[(4-NITROPHENYL)METHYL]PIPERAZINE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-FLUOROBENZOYL)-4-[(4-NITROPHENYL)METHYL]PIPERAZINE is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets, such as enzymes or receptors.
Medicine: Potential use in the development of pharmaceuticals, particularly those targeting the central nervous system.
Industry: May be used in the production of specialty chemicals or as a research chemical.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-FLUOROBENZOYL)-4-[(4-NITROPHENYL)METHYL]PIPERAZINE typically involves the following steps:
Formation of 3-fluorobenzoyl chloride: This can be achieved by reacting 3-fluorobenzoic acid with thionyl chloride under reflux conditions.
Nucleophilic substitution: The 3-fluorobenzoyl chloride is then reacted with piperazine in the presence of a base such as triethylamine to form 1-(3-fluorobenzoyl)piperazine.
Alkylation: The final step involves the alkylation of 1-(3-fluorobenzoyl)piperazine with 4-nitrobenzyl chloride in the presence of a base like potassium carbonate to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
1-(3-FLUOROBENZOYL)-4-[(4-NITROPHENYL)METHYL]PIPERAZINE can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The fluorine atom on the benzoyl ring can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base
Hydrolysis: Acidic or basic aqueous solutions
Major Products Formed
Reduction: 1-(3-aminobenzoyl)-4-[(4-aminophenyl)methyl]piperazine
Substitution: Various substituted derivatives depending on the nucleophile used
Hydrolysis: 3-fluorobenzoic acid and 4-[(4-nitrophenyl)methyl]piperazine
作用機序
The mechanism of action of 1-(3-FLUOROBENZOYL)-4-[(4-NITROPHENYL)METHYL]PIPERAZINE would depend on its specific biological target. Generally, piperazine derivatives can interact with various molecular targets, including neurotransmitter receptors, enzymes, and ion channels. The presence of the fluorobenzoyl and nitrophenyl groups may influence its binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 1-(3-Chlorobenzoyl)-4-[(4-nitrophenyl)methyl]piperazine
- 1-(3-Methylbenzoyl)-4-[(4-nitrophenyl)methyl]piperazine
- 1-(3-Fluorobenzoyl)-4-[(4-methylphenyl)methyl]piperazine
Uniqueness
1-(3-FLUOROBENZOYL)-4-[(4-NITROPHENYL)METHYL]PIPERAZINE is unique due to the presence of both a fluorobenzoyl and a nitrophenyl group. These functional groups can significantly influence its chemical reactivity and biological activity, making it a valuable compound for research and development.
特性
IUPAC Name |
(3-fluorophenyl)-[4-[(4-nitrophenyl)methyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O3/c19-16-3-1-2-15(12-16)18(23)21-10-8-20(9-11-21)13-14-4-6-17(7-5-14)22(24)25/h1-7,12H,8-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQSNODABNQYPDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30973798 |
Source


|
| Record name | (3-Fluorophenyl){4-[(4-nitrophenyl)methyl]piperazin-1-yl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30973798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5824-43-1 |
Source


|
| Record name | (3-Fluorophenyl){4-[(4-nitrophenyl)methyl]piperazin-1-yl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30973798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-nitro-N-[2,2,2-trichloro-1-({[(4-methoxy-3-nitrophenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B5557332.png)


![1-[(1-adamantylthio)acetyl]-3,4,4-trimethylpyrrolidin-3-ol](/img/structure/B5557371.png)
![1-[3-ethyl-2,6-dihydroxy-5-(phenoxyacetyl)benzyl]proline](/img/structure/B5557374.png)
![[(3R,4S)-3-amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]-(1H-imidazol-2-yl)methanone](/img/structure/B5557381.png)
![1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]ethanone](/img/structure/B5557383.png)
![(E)-[1-(1H-1,2,3-BENZOTRIAZOL-1-YL)PROPAN-2-YLIDENE]AMINO N-PHENYLCARBAMATE](/img/structure/B5557385.png)
![3,4-dimethoxy-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5557389.png)
![methyl 4-{[(2-chlorophenoxy)acetyl]amino}benzoate](/img/structure/B5557401.png)
![2-(13-methyl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-4-yl)phenol](/img/structure/B5557406.png)
![N-{1-[2-(pyrrolidin-1-yl)ethyl]-1H-benzimidazol-2-yl}cyclohexanecarboxamide](/img/structure/B5557415.png)


